3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine

Catalog No.
S13026526
CAS No.
143064-38-4
M.F
C12H27NS3
M. Wt
281.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)pr...

CAS Number

143064-38-4

Product Name

3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine

IUPAC Name

3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine

Molecular Formula

C12H27NS3

Molecular Weight

281.6 g/mol

InChI

InChI=1S/C12H27NS3/c1-14-10-4-7-13(8-5-11-15-2)9-6-12-16-3/h4-12H2,1-3H3

InChI Key

CTMLHDKKFMBSDI-UHFFFAOYSA-N

Canonical SMILES

CSCCCN(CCCSC)CCCSC

3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine, with the CAS number 143064-38-4, is a chemical compound characterized by the molecular formula C12_{12}H27_{27}N S3_3. This compound features a central propanamine structure with two 3-methylsulfanylpropyl groups attached to the nitrogen atom. The presence of multiple sulfur atoms in its structure contributes to its unique properties and potential applications in various fields, including pharmaceuticals and materials science .

Involving 3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine primarily focus on its reactivity as an amine. It can participate in:

  • Nucleophilic substitutions: The amine group can act as a nucleophile, reacting with electrophiles to form new compounds.
  • Acylation reactions: It can react with acyl chlorides or anhydrides to form amides.
  • Formation of salts: When reacted with acids, it can form ammonium salts, which may enhance its solubility in polar solvents.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating more complex molecules .

While specific biological activity data for 3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine is limited, compounds containing similar structures often exhibit significant biological properties. For instance, related sulfanyl compounds have been studied for their potential roles as:

  • Antimicrobial agents: Many sulfur-containing compounds show activity against various bacteria and fungi.
  • Neuroprotective agents: Some derivatives have been explored for their neuroprotective effects in models of neurodegenerative diseases.

Further research is necessary to elucidate the specific biological activities of this compound .

The synthesis of 3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine typically involves multi-step organic synthesis techniques. A general approach may include:

  • Preparation of 3-methylsulfanylpropylamine: This can be achieved through the reaction of 3-bromopropane with methyl mercaptan in the presence of a base.
  • Formation of the bis(3-methylsulfanylpropyl) derivative: The primary amine can be reacted with a suitable reagent (such as an alkyl halide) to introduce the second 3-methylsulfanylpropyl group.
  • Purification: The final product can be purified using techniques such as recrystallization or chromatography.

These methods underscore the importance of careful selection of reagents and conditions to optimize yield and purity .

3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine has potential applications in several areas, including:

  • Pharmaceuticals: Due to its structural similarity to known bioactive compounds, it may serve as a lead compound for drug development.
  • Agricultural chemicals: Its antimicrobial properties could be harnessed for developing new pesticides or fungicides.
  • Material science: As a sulfur-containing compound, it may be useful in synthesizing polymers or other materials with enhanced properties.

These applications highlight its versatility and potential impact across various industries .

  • Hydrogen bonding: The amino group can form hydrogen bonds with other molecules, affecting solubility and reactivity.
  • Metal coordination: Sulfur atoms can coordinate with metal ions, which may influence catalytic properties or stability.

Understanding these interactions is crucial for predicting the behavior of this compound in biological systems and material applications .

Several compounds share structural similarities with 3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberMolecular FormulaKey Features
3-(Methylthio)propylamine77743C4_4H11_{11}N SSimple structure; primary amine
Methyl[3-(methylsulfanyl)propyl]amine70961-63-6C5_5H13_{13}N SContains one methyl sulfide group
N,N-bis(3-ethoxypropyl)octan-1-amine68442-23-9C18_{18}H39_{39}N O2_2Contains ethoxy groups; longer carbon chain

Uniqueness

The uniqueness of 3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine lies in its dual sulfide groups and propanamine backbone, which may confer distinct chemical reactivity and biological activity compared to simpler analogues. This structural complexity could lead to novel applications not achievable by its simpler counterparts .

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Exact Mass

281.13056339 g/mol

Monoisotopic Mass

281.13056339 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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